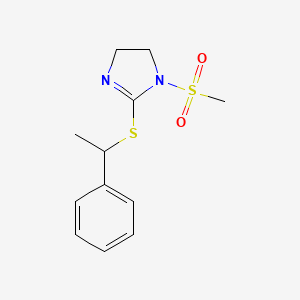
1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole, as part of the broader class of sulfonated imidazoles, has seen applications in synthetic chemistry, particularly in the synthesis and crystallographic analysis of alkali and silver salts. These compounds have been studied for their unique crystal structures and reactivity, leading to insights into their potential applications in material science and catalysis. The study of these sulfonated imidazoles reveals complex hydrogen bonding patterns and coordination geometries that could inform the design of new materials with specific properties (Purdy, Gilardi, Luther, & Butcher, 2007).
Antimicrobial Evaluation
Compounds related to 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole have been synthesized and evaluated for their antimicrobial properties. Novel series of related compounds, such as pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, have demonstrated significant antimicrobial activities. These studies suggest that modifications to the sulfonyl moiety can lead to compounds with enhanced efficacy against bacteria and fungi, providing a foundation for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Activity Evaluation
Research into related sulfonated imidazoles has also extended into the evaluation of their potential anticancer activities. Studies on compounds such as 1-arylsulfonylimidazolidinones have explored their efficacy against various cancer cell lines, highlighting the importance of structural variations in optimizing anticancer properties. These findings contribute to the ongoing search for novel anticancer agents with improved specificity and potency (Kwak et al., 2006).
Chemical Synthesis and Reactions
The broader chemical family to which 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole belongs, including sulfonated imidazoles and related structures, has been utilized in various synthetic applications. For instance, new Julia-type methylenation reagents have been developed for the practical transformation of aldehydes and ketones into corresponding alkenes, showcasing the versatility of these compounds in organic synthesis (Ando, Kobayashi, & Uchida, 2015).
Liquid Crystalline Applications
Studies on long-chain 1-alkyl-3-methylimidazolium salts, which share structural motifs with 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole, have provided insights into their use in forming liquid crystalline phases. These compounds exhibit thermotropic behavior and form lamellar structures, which could have implications for the development of new materials with specific optical and electronic properties (Bradley et al., 2002).
Propriétés
IUPAC Name |
1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKDRJICPRNFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333056 |
Source


|
| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
CAS RN |
868216-92-6 |
Source


|
| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

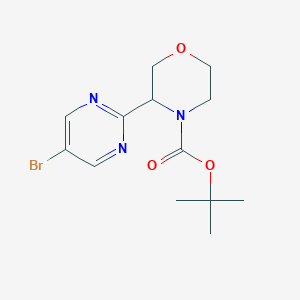
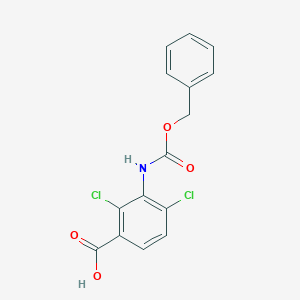
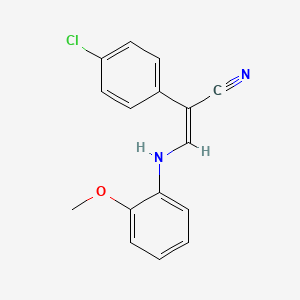
![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)
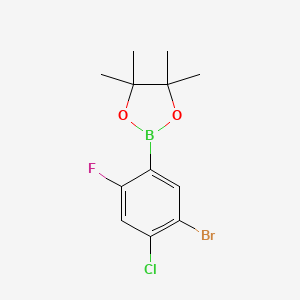
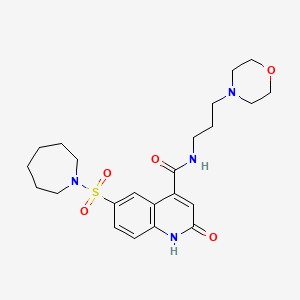
![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)
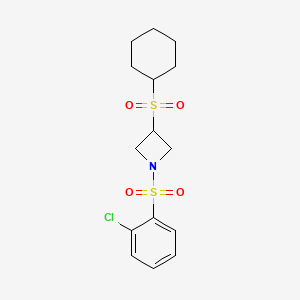
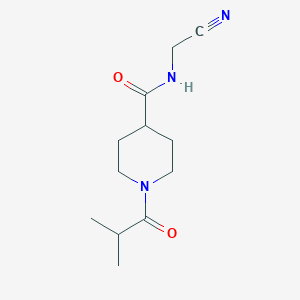
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acrylamide](/img/structure/B2956691.png)
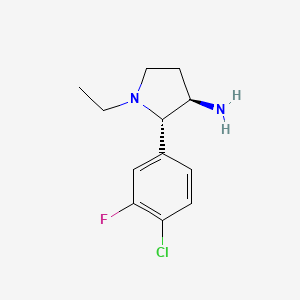
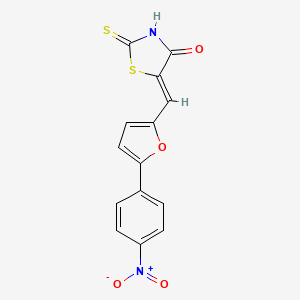
![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)